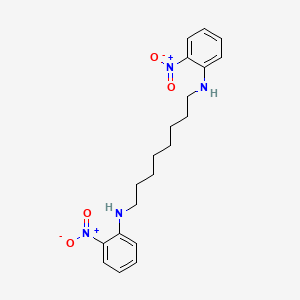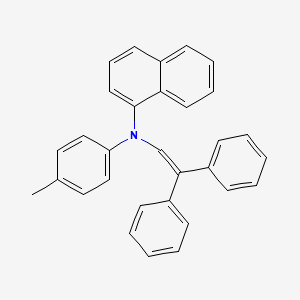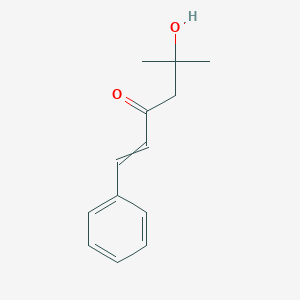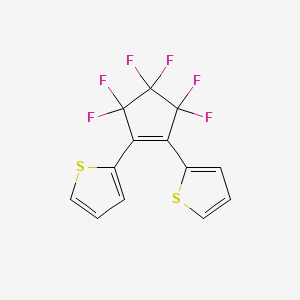![molecular formula C25H31N7O4 B14232823 N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide CAS No. 801297-79-0](/img/structure/B14232823.png)
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino acid residues and a hydrazinecarbonyl group. Its unique configuration makes it a subject of interest in biochemical and pharmaceutical research.
Méthodes De Préparation
The synthesis of N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. Common synthetic routes include:
Peptide Coupling Reactions: Using reagents like carbodiimides (e.g., EDC, DCC) to facilitate the formation of peptide bonds between amino acids.
Hydrazinecarbonyl Introduction: Incorporating the hydrazinecarbonyl group through reactions with hydrazine derivatives under controlled conditions.
Deprotection Steps: Removing protecting groups to yield the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing automated peptide synthesizers and large-scale reactors.
Analyse Des Réactions Chimiques
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially altering its functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify specific parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinecarbonyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the amino acid residues or the hydrazinecarbonyl group.
Applications De Recherche Scientifique
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying peptide chemistry.
Biology: Investigated for its potential role in protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the development of novel materials and biochemical assays.
Mécanisme D'action
The mechanism of action of N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, or protein synthesis.
Comparaison Avec Des Composés Similaires
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide can be compared to other peptide-based compounds, such as:
N-[(2S)-2-Ammonio-3-phenylpropanoyl]-L-phenylalanylglycyl-L-leucyl-L-methioninamide: Similar in structure but with different amino acid residues.
({N-[(2S)-2-Ammoniopropanoyl]-L-phenylalanyl}amino)acetate: Another peptide derivative with distinct functional groups.
The uniqueness of this compound lies in its specific combination of amino acids and the presence of the hydrazinecarbonyl group, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
801297-79-0 |
|---|---|
Formule moléculaire |
C25H31N7O4 |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
(2S)-2-[[[(2S)-2-aminobutanoyl]amino]carbamoylamino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H31N7O4/c1-2-18(26)23(34)31-32-25(36)30-21(12-15-8-4-3-5-9-15)24(35)29-20(22(27)33)13-16-14-28-19-11-7-6-10-17(16)19/h3-11,14,18,20-21,28H,2,12-13,26H2,1H3,(H2,27,33)(H,29,35)(H,31,34)(H2,30,32,36)/t18-,20-,21-/m0/s1 |
Clé InChI |
YWHLURKOQARNNG-JBACZVJFSA-N |
SMILES isomérique |
CC[C@@H](C(=O)NNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)N |
SMILES canonique |
CCC(C(=O)NNC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)

![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)

![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)
